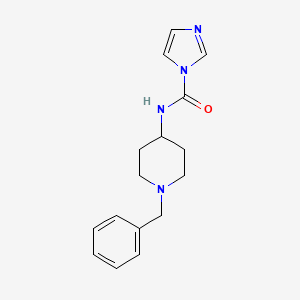

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDNWIHASOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The starting material, 1-benzylpiperidin-4-one, is synthesized through the reaction of benzylamine with 4-piperidone.

Imidazole Formation: The imidazole ring is introduced by reacting the piperidine derivative with imidazole-1-carboxylic acid under appropriate conditions.

Coupling Reaction: The final step involves coupling the imidazole derivative with the piperidine ring to form the target compound.

Industrial Production Methods

Industrial production of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

PARP Inhibition

One of the primary applications of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is its function as a PARP inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. The compound's ability to inhibit PARP enzymes can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapy and radiation therapy.

Key Findings:

- Mechanism of Action: The compound inhibits the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Overactivation of PARP can lead to cell death due to excessive consumption of ATP .

- Therapeutic Potential: It has been suggested that this compound can be utilized in the treatment of various conditions associated with increased PARP activity, including ischemic injuries and neurodegenerative diseases .

Treatment of Neurological Disorders

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide has also been investigated for its potential in treating neurological disorders. This includes conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies:

- Research indicates that derivatives of this compound may act as muscarinic receptor antagonists, providing therapeutic benefits in treating cognitive deficits associated with neurological disorders .

- Studies have shown that the compound exhibits high affinity for sigma receptors, which are implicated in various neurological functions and may offer pathways for developing treatments for disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The pharmacological profile of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide derivatives is highly sensitive to substituent variations. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison of Analogs

Key Observations

Impact of N-Alkylation: The introduction of an N-methyl group in 8h (vs. This modification is critical for FAAH inhibitors targeting neurological disorders . However, excessive alkylation (e.g., cyclohexyl in BIA 10-2474) may alter substrate specificity, as seen in its prolonged FAAH inhibition compared to other analogs .

Role of Heterocyclic Moieties: The imidazole-carboxamide core in the parent compound allows for hydrogen bonding with enzymatic active sites. Replacement with a triazole-chromenone system in Compound 17 shifts activity toward acetylcholinesterase (AChE) inhibition, highlighting the importance of the heterocycle in target selectivity .

Carboxamide vs. Amine Linkers :

- The carboxamide group in the parent compound provides metabolic stability compared to the amine derivative (), which was discontinued due to unspecified pharmacological limitations .

Table 2: Physicochemical Data for Selected Analogs

| Compound | ¹H NMR (Key Signals) | Elemental Analysis (C/H/N) |

|---|---|---|

| 8h | δ 1.5–2.1 (piperidine), 7.2–7.4 (Ar) | Calc: C 70.1%, H 6.7%, N 14.3% |

| 8i | δ 3.2–3.5 (tetrahydropyran) | Found: C 69.8%, H 6.9%, N 14.0% |

Biological Activity

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide features a piperidine ring substituted with a benzyl group and an imidazole carboxamide moiety. This specific configuration contributes to its distinct pharmacological properties, particularly its interaction with various biological targets.

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is beta-secretase 1 (BACE1) , an enzyme implicated in the amyloidogenic pathway associated with Alzheimer's disease. BACE1 cleaves amyloid precursor protein (APP) to produce beta-amyloid peptides, which are central to the pathology of Alzheimer's disease.

Mode of Action

Compounds structurally similar to N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide act as monoamine releasing agents, selectively promoting dopamine release over serotonin. This mechanism suggests potential utility in treating neurodegenerative disorders by modulating neurotransmitter levels.

In Vitro Studies

Research indicates that N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide exhibits significant inhibitory activity against BACE1. Inhibition of this enzyme could lead to decreased production of beta-amyloid peptides, potentially slowing the progression of Alzheimer's disease .

Table 1: Inhibitory Activity Against BACE1

| Compound | IC50 (µM) |

|---|---|

| N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide | 0.39 |

| Other related compounds | Varies |

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce amyloid plaque formation in animal models of Alzheimer's disease. These findings suggest that it not only inhibits BACE1 but also has downstream effects on amyloid aggregation and deposition .

Case Studies

Several case studies have highlighted the effectiveness of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide in preclinical models:

Case Study 1: Amyloid Plaque Reduction

In a study involving transgenic mice expressing human APP, administration of the compound resulted in a significant reduction in amyloid plaque burden compared to control groups, supporting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Neuroprotective Effects

Another study demonstrated that treatment with this compound improved cognitive function in mice subjected to neurotoxic insults, indicating its neuroprotective properties beyond mere BACE1 inhibition .

Pharmacological Applications

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is being explored for various pharmacological applications:

Cognitive Enhancement : By targeting BACE1 and potentially modulating neurotransmitter systems, it may enhance cognitive function in neurodegenerative diseases.

Neurological Disorders : Its mechanism suggests applicability in treating other conditions characterized by dysregulated neurotransmission.

Q & A

What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions, including amide bond formation and cyclization . A common approach is coupling 1-benzylpiperidine-4-carboxaldehyde with imidazole derivatives via carbodiimide-mediated coupling (e.g., using N,N'-dicyclohexylcarbodiimide) in aprotic solvents like dimethylformamide (DMF) .

Optimization Strategies:

- Catalysts: Use coupling agents (e.g., DCC) to enhance carboxamide bond formation efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, dichloromethane) improve reagent solubility and reaction rates .

- Temperature Control: Reactions are often conducted at 0–25°C to minimize side products .

- Purification: Column chromatography or recrystallization yields purities >95% .

Example Data:

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Amide coupling | DCC, DMF, RT, 12h | 75% | 95% |

How does structural modification of the benzylpiperidine moiety impact the compound’s biological activity?

Answer:

The benzylpiperidine group is critical for target binding. Modifications include:

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhance metabolic stability .

- Piperidine Conformation: Bulky substituents at the piperidine nitrogen reduce off-target interactions (e.g., with histamine receptors) .

- Bioisosteric Replacement: Replacing benzyl with heteroaromatic groups (e.g., thiophene) alters selectivity .

Case Study:

In a CSF-1R inhibitor (JNJ-28312141), introducing a cyclohexenyl group improved pharmacokinetics (oral bioavailability >50%) and potency (IC₅₀ = 0.69 nM) .

What analytical techniques are essential for characterizing N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole C2 vs. C4 substitution) .

- 2D NMR (COSY, HSQC) resolves piperidine ring conformation .

- Mass Spectrometry (MS):

- High-Resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ = 396.4 observed vs. 395.2 calculated) .

- Infrared Spectroscopy (IR):

- Carboxamide C=O stretch at ~1650 cm⁻¹ confirms bond formation .

What in vivo models are suitable for evaluating the efficacy of this compound?

Answer:

Preclinical models include:

- Collagen-Induced Arthritis (CIA) in Mice: Used to assess anti-inflammatory activity (e.g., JNJ-28312141 reduced joint swelling by >60% at 10 mg/kg) .

- Xenograft Tumor Models: Evaluates anticancer potential via target modulation (e.g., PI3K/AKT pathway inhibition) .

- Pharmacokinetic Studies: Measures oral bioavailability and half-life in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.